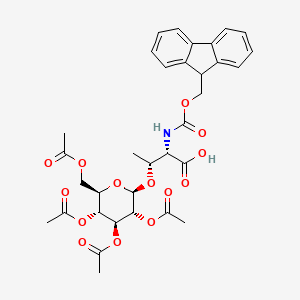

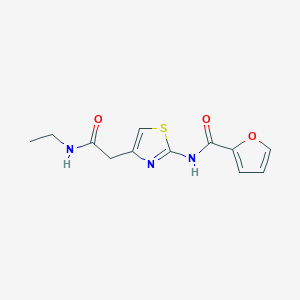

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Synthesis of O-Glycosylated Peptides and Proteins

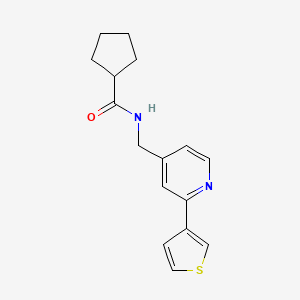

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is widely used in the synthesis of O-glycosylated peptides and proteins. These compounds are crucial in the study of protein structure, function, and in the development of therapeutics. For instance, it has been used in the synthesis of O-glycosylated tuftsins, demonstrating its utility in incorporating glycosylated amino acid residues into peptides (Filira et al., 2009). Additionally, it's been used in the synthesis of carbohydrate-modified beta3hSer and its incorporation into beta-peptides, highlighting its role in the preparation of beta-amino acids bearing common post-translational modifiers (Norgren, Norberg, & Arvidsson, 2007).

2. Solid-Phase Synthesis of Glycopeptides

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is instrumental in solid-phase synthesis of glycopeptides. This method is crucial for the efficient and rapid generation of glycopeptide libraries for biological studies. For example, it's used in the synthesis of O-linked glycopeptide analogues of enkephalin, exploring the significance of the glycoside moiety in peptides related to the blood-brain barrier (BBB) transport, opiate receptor binding, and analgesia (Mitchell, Pratt, Hruby, & Polt, 2001).

3. Construction of Complex Glycopeptides

This compound is also utilized in the construction of complex glycopeptides, such as the synthesis of an Fmoc-Asn-heptasaccharide building block for chemoenzymatic glycopeptide synthesis. This process is pivotal in the study of glycoproteins and their biological functions (Mezzato & Unverzagt, 2010).

4. Stereoselective Synthesis of O-Glycosylated Amino Acid Building Blocks

Fmoc-Thr(beta-D-Glc(Ac)4)-OH plays a role in the stereoselective synthesis of O-glycosylated amino acid building blocks. This aspect is crucial for the synthesis of peptides and proteins with specific structural and functional properties. For instance, it's used in a concise methodology for the stereoselective synthesis of these building blocks, crucial in elucidating the three-dimensional structure of glycoproteins (Satyanarayana et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(beta-D-Glc(Ac)4)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)